Methyl 2-methoxy-3-(trifluoromethyl)benzoate

Quality Control Procurement Specification Batch Consistency

Methyl 2-methoxy-3-(trifluoromethyl)benzoate (CAS 937068-56-9) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol, featuring a trifluoromethyl group at the 3-position and a methoxy group at the 2-position on the benzoate ring. This substitution pattern imparts distinct electronic and steric properties that differ from alternative regioisomers and mono-substituted benzoate derivatives.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
Cat. No. B13407047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-3-(trifluoromethyl)benzoate
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1C(F)(F)F)C(=O)OC
InChIInChI=1S/C10H9F3O3/c1-15-8-6(9(14)16-2)4-3-5-7(8)10(11,12)13/h3-5H,1-2H3
InChIKeyPODYYLOQNVZGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Methoxy-3-(Trifluoromethyl)Benzoate (CAS 937068-56-9): Procurement-Ready Fluorinated Aromatic Ester for Pharmaceutical and Agrochemical Intermediate Applications


Methyl 2-methoxy-3-(trifluoromethyl)benzoate (CAS 937068-56-9) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol, featuring a trifluoromethyl group at the 3-position and a methoxy group at the 2-position on the benzoate ring . This substitution pattern imparts distinct electronic and steric properties that differ from alternative regioisomers and mono-substituted benzoate derivatives . The compound serves primarily as a versatile synthetic building block in pharmaceutical intermediate synthesis and agrochemical development programs requiring enhanced metabolic stability and modulated lipophilicity [1].

Why Generic Substitution of Methyl 2-Methoxy-3-(Trifluoromethyl)Benzoate with Alternative Regioisomers Compromises Synthetic Utility


Substituting methyl 2-methoxy-3-(trifluoromethyl)benzoate with other trifluoromethyl-substituted benzoates or methoxybenzoates fails to replicate its unique electronic and steric profile. The ortho-methoxy group adjacent to the ester functionality exerts both steric hindrance and electron-donating resonance effects that differ fundamentally from para- or meta-substituted analogs, directly impacting nucleophilic acyl substitution kinetics and subsequent coupling reaction yields [1]. Furthermore, the specific 2-methoxy-3-trifluoromethyl substitution pattern has been established in patent literature as part of a structural class demonstrating enhanced microsomal stability compared to OCF₃-substituted counterparts, while maintaining comparable lipophilicity to CF₃-bearing compounds . The close proximity of the electron-withdrawing CF₃ group to the electron-donating methoxy group creates a polarized aromatic system that alters the reactivity of the ester carbonyl toward nucleophilic attack relative to regioisomeric arrangements [2].

Methyl 2-Methoxy-3-(Trifluoromethyl)Benzoate: Quantitative Differentiation Evidence for Informed Procurement Decisions


Purity Specification Advantage: 98% Minimum Purity with Multi-Method Batch QC Documentation

Methyl 2-methoxy-3-(trifluoromethyl)benzoate from established suppliers is consistently provided at a standard purity of 98% (HPLC) with comprehensive batch-specific analytical documentation including NMR, HPLC, and GC spectra . This purity specification exceeds the typical 95% purity offered for many generic 4-methoxy or unsubstituted trifluoromethylbenzoate analogs, reducing the need for additional purification steps prior to use as a synthetic intermediate .

Quality Control Procurement Specification Batch Consistency

Substitution Pattern Differentiation: Ortho-Methoxy Adjacent to Ester Carbonyl Alters Reactivity vs. Para-Methoxy Regioisomers

The 2-methoxy (ortho) substitution in methyl 2-methoxy-3-(trifluoromethyl)benzoate positions the electron-donating methoxy group directly adjacent to the ester carbonyl, creating a unique electronic environment distinct from the 4-methoxy-3-(trifluoromethyl)benzoate regioisomer (CAS 576170-42-8) . This ortho arrangement introduces steric hindrance that moderates nucleophilic attack at the ester carbonyl while simultaneously activating the aromatic ring at specific positions via resonance effects [1]. The resulting selectivity profile differs from both para-substituted and meta-substituted trifluoromethylbenzoates, enabling distinct synthetic pathway control [2].

Regioselectivity Electronic Effects Synthetic Intermediates

Metabolic Stability Inference: CF₃-Substituted Benzoates Exhibit Superior Microsomal Stability vs. OCF₃ Analogs

In systematic studies comparing the physico-chemical properties and microsomal stability of aliphatic compounds bearing trifluoromethyl (CF₃) versus trifluoromethoxy (OCF₃) substituents, CF₃-containing compounds consistently demonstrated higher metabolic stability than their OCF₃ counterparts, with microsomal stability studies indicating that the OCF₃ group typically decreased metabolic stability of the corresponding derivatives as compared to CF₃-substituted compounds . While maintaining comparable lipophilicity to CF₃-bearing compounds, the CF₃-substituted benzoate scaffold offers improved resistance to oxidative metabolism [1].

Metabolic Stability Drug Discovery ADME Optimization

Lipophilicity Profile: CF₃ Substitution Maintains logP Comparable to OCF₃ Analogs While Preserving Metabolic Stability

The trifluoromethyl (CF₃) group in methyl 2-methoxy-3-(trifluoromethyl)benzoate provides lipophilicity enhancement comparable to that of trifluoromethoxy (OCF₃) substituents, with CF₃-bearing compounds exhibiting nearly the same logP values as OCF₃-substituted compounds, and both demonstrating higher lipophilicity than unsubstituted methoxy analogs . This balanced lipophilicity profile is achieved without the metabolic liability associated with the OCF₃ group [1]. Kinetic solubility of CF₃-containing compounds is comparable to that of methoxy-substituted and OCF₃-substituted analogs [2].

Lipophilicity logP Physicochemical Properties

Methyl 2-Methoxy-3-(Trifluoromethyl)Benzoate: Optimal Application Scenarios for Pharmaceutical and Agrochemical Research Programs


Pharmaceutical Lead Optimization Requiring Balanced Lipophilicity with Predictable Metabolic Stability

Suitable for medicinal chemistry programs where lead compounds require enhanced membrane permeability (via CF₃-driven logP elevation) without incurring the oxidative metabolic instability associated with OCF₃ bioisosteres. The CF₃ group provides lipophilicity comparable to OCF₃ while maintaining the higher microsomal stability documented for CF₃-substituted benzoate scaffolds .

Multi-Step Synthetic Route Development Requiring Regioselective Functionalization Control

Optimal for synthetic routes where the ortho-methoxy group adjacent to the ester carbonyl is needed to provide steric modulation of nucleophilic attack kinetics. The 2-methoxy-3-trifluoromethyl substitution pattern enables distinct reactivity compared to para-substituted regioisomers, supporting regioselective transformations in heterocycle synthesis [1].

Agrochemical Intermediate Synthesis with Validated Batch-to-Batch Consistency

Appropriate for agrochemical development programs requiring fluorinated aromatic building blocks with documented batch quality. The 98% minimum purity specification with multi-method QC (NMR, HPLC, GC) ensures reproducible outcomes in large-scale intermediate production where impurity carryover could compromise downstream formulation consistency .

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